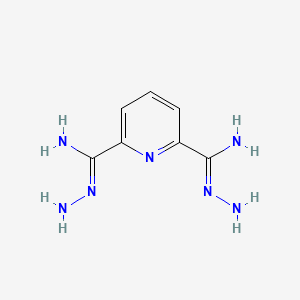
Pyridine-2,6-bis(carboximidhydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2,6-bis(carboximidhydrazide) is a chemical compound known for its unique structure and versatile applications in various fields of science It is characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with carboximidhydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-bis(carboximidhydrazide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for pyridine-2,6-bis(carboximidhydrazide) are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine-2,6-bis(carboximidhydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidhydrazide groups to amine functionalities.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Pyridine-2,6-bis(carboximidhydrazide) has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of pyridine-2,6-bis(carboximidhydrazide) involves its ability to form stable complexes with metal ions. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A precursor in the synthesis of pyridine-2,6-bis(carboximidhydrazide).
Pyridine-2,6-bis(carboxamide): Similar structure but with amide groups instead of hydrazide groups.
Pyridine-2,6-bis(carboximidamide): Contains amidine groups, used in different catalytic applications.
Uniqueness
Pyridine-2,6-bis(carboximidhydrazide) is unique due to its dual hydrazide functionalities, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications in catalysis, medicinal chemistry, and material science .
Propriétés
Formule moléculaire |
C7H11N7 |
|---|---|
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
2-N',6-N'-diaminopyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C7H11N7/c8-6(13-10)4-2-1-3-5(12-4)7(9)14-11/h1-3H,10-11H2,(H2,8,13)(H2,9,14) |
Clé InChI |
ZJWVGMKMMQWZBS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)/C(=N/N)/N)/C(=N/N)/N |
SMILES canonique |
C1=CC(=NC(=C1)C(=NN)N)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


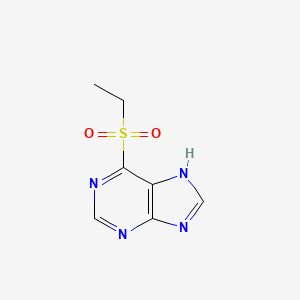
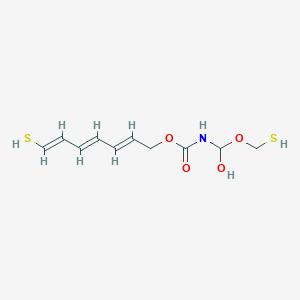

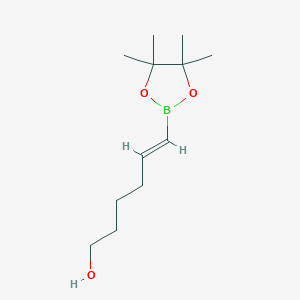




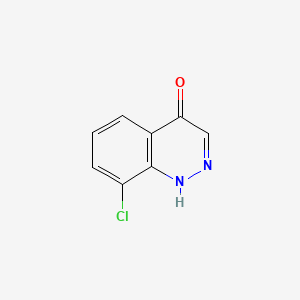

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
